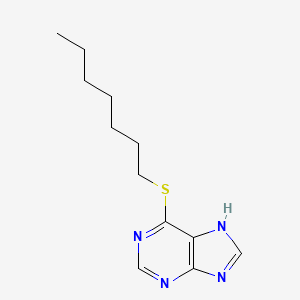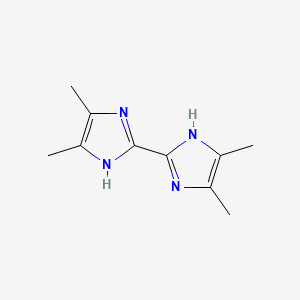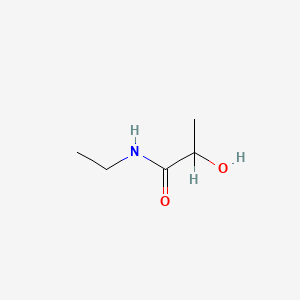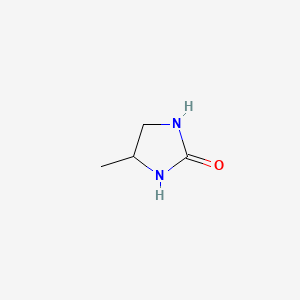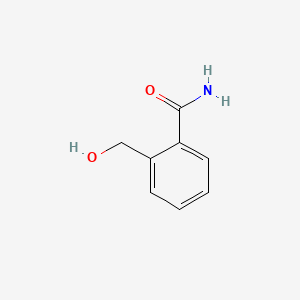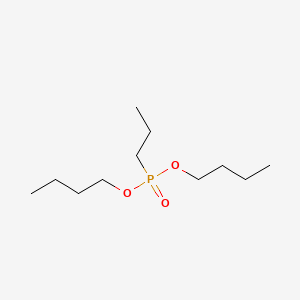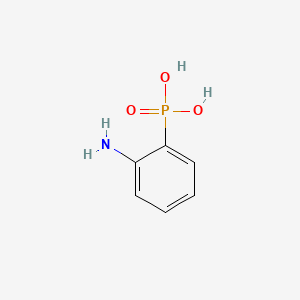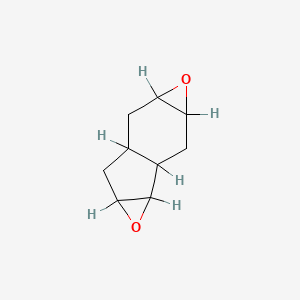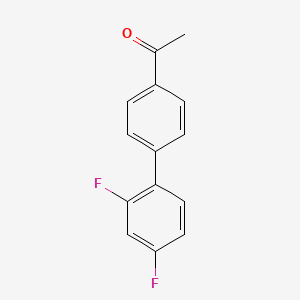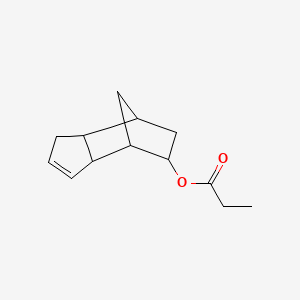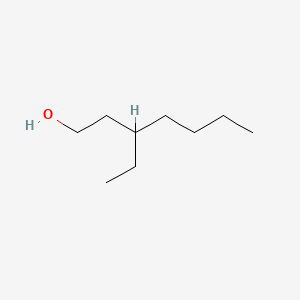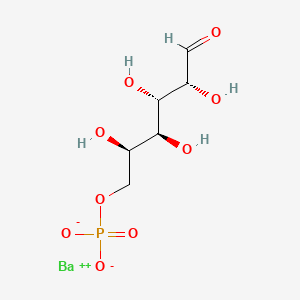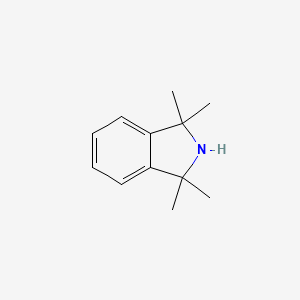
1,1,3,3-Tetramethylisoindoline
概述
描述
1,1,3,3-Tetramethylisoindoline is a versatile organic compound belonging to the isoindoline family It is characterized by its unique structure, which includes a tetramethylated isoindoline core
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylisoindoline can be synthesized through several methods, including the Grignard reaction. One common approach involves the exhaustive Grignard tetramethylation of N-benzylphthalimide. This method, however, often involves multiple steps and may not yield high amounts of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production while maintaining product quality.
化学反应分析
Types of Reactions: 1,1,3,3-Tetramethylisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including functionalized nitroxides and brominated isoindolines
科学研究应用
1,1,3,3-Tetramethylisoindoline has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functionalized nitroxides.
Biology: The compound is used in biological studies to investigate cellular processes and oxidative stress.
Medicine: It has potential therapeutic applications, particularly in the development of antioxidant and anti-inflammatory agents.
Industry: this compound is utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 1,1,3,3-Tetramethylisoindoline exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory pathways.
相似化合物的比较
1,1,3,3-Tetramethylisoindoline is compared with other similar compounds, such as 1,1,3,3-Tetramethyl-2-(tetrahydro-2-furanyloxy)isoindoline and 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl. These compounds share structural similarities but differ in their functional groups and properties. The unique features of this compound, such as its stability and reactivity, make it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in the synthesis of complex molecules and the development of new materials and therapeutic agents. Further research and development in this area will continue to uncover new applications and enhance our understanding of this compound.
属性
IUPAC Name |
1,1,3,3-tetramethyl-2H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHPSFHHFNVYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348850 | |
| Record name | 1,1,3,3-tetramethylisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-84-6 | |
| Record name | 1,1,3,3-tetramethylisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

